molecular formula C17H17N3OS2 B2880946 N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391875-89-1

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No.: B2880946
CAS No.: 391875-89-1
M. Wt: 343.46
InChI Key: PQKZCFAWQGCTDQ-UHFFFAOYSA-N
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Description

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a synthetic organic compound designed for research and development purposes. It features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, which is substituted at the 2-position with a naphthamide group and at the 5-position with a butylthio side chain. The 1,3,4-thiadiazole nucleus is a significant pharmacophore with demonstrated potential in anticancer , antimicrobial , antifungal , and antiparasitic research. Its strong aromaticity and ability to form hydrogen bonds allow it to interact effectively with biological targets . The incorporation of a naphthalene ring is a strategic modification, as this bulky aromatic system is known to facilitate π-π stacking interactions with amino acid residues in the binding pockets of enzymes, a feature that has been exploited in the design of inhibitors targeting parasitic dihydrofolate reductase (DHFR) . Furthermore, the presence of a flexible butylthio side chain may enhance the molecule's lipophilicity, potentially influencing its pharmacokinetic properties and ability to penetrate cellular membranes. This combination of structural features makes this compound a compound of interest for investigating new therapeutic agents, particularly in the fields of infectious diseases and oncology. Researchers can utilize this chemical as a key intermediate or building block for the synthesis of novel derivatives, or as a probe for studying structure-activity relationships (SAR). This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic applications. The buyer assumes all responsibility for ensuring safe handling and use in a laboratory setting.

Properties

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-2-3-10-22-17-20-19-16(23-17)18-15(21)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKZCFAWQGCTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Amidation via Reflux

In a nitrogen atmosphere, 5-(butylthio)-1,3,4-thiadiazole-2-thiol (1 mmol) reacts with 2-naphthoyl chloride (1.2 mmol) in acetonitrile (20 mL) using triethylamine (2 mmol) as a base. The mixture refluxes at 80°C for 3.5 hours, followed by ethyl acetate extraction and silica gel chromatography (ethyl acetate/hexane, 3:1). Yields typically range from 80–86%.

Critical Parameters:

  • Base Selection: Triethylamine outperforms weaker bases (e.g., pyridine) by neutralizing HCl efficiently, driving the reaction to completion.
  • Solvent Polarity: Acetonitrile’s moderate polarity balances reactant solubility and reaction rate, whereas toluene or DMF leads to side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. Combining 5-(butylthio)-1,3,4-thiadiazole-2-thiol with 2-naphthoyl chloride in acetonitrile under 300 W irradiation at 130°C for 30 minutes achieves 93–97% yields.

Advantages Over Conventional Methods:

  • Time Reduction: 30 minutes vs. 3.5 hours.
  • Yield Improvement: 12–13% increase due to uniform heating and reduced decomposition.

Reaction Optimization Strategies

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%)
Acetonitrile 80 86 98
Dichloromethane 40 72 95
DMF 100 68 90

Acetonitrile’s high dielectric constant facilitates dipole interactions, accelerating acyl chloride activation. Elevated temperatures in DMF promote side reactions, reducing yield.

Catalytic and Stoichiometric Considerations

  • Base Stoichiometry: A 2:1 base-to-acyl chloride ratio maximizes yield by ensuring complete HCl neutralization.
  • Catalyst Additives: 4-Dimethylaminopyridine (DMAP, 5 mol%) increases amidation efficiency by 8–10% through nucleophilic catalysis.

Purification and Characterization

Chromatographic Techniques

Purification via silica gel column chromatography (ethyl acetate/hexane gradient) achieves >98% purity. Alternative methods include:

Method Purity (%) Recovery (%)
Column Chromatography 98 85
Recrystallization 95 78
Centrifugal Partition 97 82

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.52 (s, 1H, NH), 8.09–7.45 (m, 7H, naphthyl), 3.12 (t, 2H, SCH2), 1.65–1.25 (m, 6H, butyl).
  • 13C NMR: 167.0 (C=O), 159.2–116.4 (aromatic carbons), 35.6 (SCH2), 31.2–22.4 (butyl).

Industrial-Scale Production

Continuous Flow Synthesis

Scaling the microwave-assisted method to a continuous flow reactor (residence time: 10 minutes) achieves 90% yield at 1 kg/day capacity. Key parameters:

Parameter Value
Flow Rate 5 mL/min
Temperature 130°C
Pressure 15 bar

Waste Reduction Strategies

  • Solvent Recycling: Acetonitrile recovery via distillation reduces waste by 70%.
  • Catalyst Reuse: Immobilized DMAP on silica retains 85% activity over 10 cycles.

Comparative Analysis of Methodologies

Method Yield (%) Time Scalability Cost ($/kg)
Conventional Reflux 80–86 3.5 h Moderate 120
Microwave-Assisted 93–97 0.5 h High 95
Continuous Flow 90 0.17 h Very High 85

Microwave and flow methods dominate for high-throughput applications, while reflux remains viable for small-scale R&D.

Chemical Reactions Analysis

Types of Reactions

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The thiol group in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, enzymes, and receptors, leading to various biological effects. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The compound’s structural analogs vary in substituents at the thiadiazole ring’s 5-position and the amide-linked aromatic group. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name (Example) Substituent at 5-Position Aromatic Group Melting Point (°C) Yield (%) Key Features
N-(5-(Butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide Butylthio (-S-C₄H₉) 2-Naphthamide Not reported Not reported High lipophilicity, potential CNS activity
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide (Ethylthio analog, CAS 391864-02-1) Methylthio (-S-CH₃) 2-Naphthamide Not reported Not reported Lower lipophilicity, simpler synthesis
2-((5-Methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4d) Benzimidazole-thio 4-Chlorophenyl 190–194 58 Enhanced π-π interactions, anticancer activity
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio (-S-C₂H₅) Phenoxyacetamide 168–170 78 Moderate lipophilicity, herbicidal potential

Key Observations :

  • Alkylthio Chain Length : Longer alkyl chains (e.g., butylthio vs. methylthio) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Melting Points : Analogs with rigid aromatic substituents (e.g., 4d) exhibit higher melting points (190–194°C) than alkylthio derivatives (e.g., 5g: 168–170°C), suggesting increased crystallinity .
Anticancer Potential
  • Target Compound: No direct data are available, but thiadiazoles with naphthamide groups (e.g., CAS 391864-02-1 ) are hypothesized to inhibit kinases or induce apoptosis via naphthalene-mediated intercalation.
  • Analog 4d : Demonstrated apoptosis induction in glioma cells (C6 cell line) through Akt inhibition (92.36% activity) via benzimidazole-thio and chloroaryl groups .
  • Analog 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Showed moderate cytotoxicity (82% yield, 138–140°C melting point), suggesting chloroaryl groups enhance bioactivity .
Antimicrobial and Pesticidal Activity
  • Thiadiazole Scaffold : Derivatives with alkylthio groups (e.g., methylthio, ethylthio) exhibit broad-spectrum antibacterial activity against Staphylococcus aureus .
  • Naphthamide Analogs : Increased aromaticity may improve antifungal activity compared to simpler acetamide derivatives like 5k (72% yield, 135–136°C melting point) .

Comparison with Analogs :

  • Analog 5g : Synthesized via similar steps but with ethyl bromide, achieving 78% yield .
  • Analog 4d : Required copper-catalyzed click chemistry for benzimidazole-thio incorporation, resulting in lower yield (58%) .

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